molecular formula C14H24OSi B14600810 Methyl(2-methylphenoxy)dipropylsilane CAS No. 59313-85-8

Methyl(2-methylphenoxy)dipropylsilane

Cat. No.: B14600810
CAS No.: 59313-85-8
M. Wt: 236.42 g/mol
InChI Key: MGMKNLDSUJCJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(2-methylphenoxy)dipropylsilane is an organosilicon compound characterized by a central silicon atom bonded to a methyl group, a 2-methylphenoxy group, and two propyl groups. Its molecular formula is C₁₄H₂₂O₂Si, with a molecular weight of 262.41 g/mol. The compound’s structure combines aromatic (2-methylphenoxy) and aliphatic (propyl, methyl) substituents, which influence its physicochemical properties, including solubility, thermal stability, and reactivity. Organosilanes of this class are often employed as intermediates in organic synthesis, surface modifiers, or coupling agents in polymer and materials science .

Properties

CAS No.

59313-85-8

Molecular Formula

C14H24OSi

Molecular Weight

236.42 g/mol

IUPAC Name

methyl-(2-methylphenoxy)-dipropylsilane

InChI

InChI=1S/C14H24OSi/c1-5-11-16(4,12-6-2)15-14-10-8-7-9-13(14)3/h7-10H,5-6,11-12H2,1-4H3

InChI Key

MGMKNLDSUJCJSY-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](C)(CCC)OC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-methylphenoxy)dipropylsilane typically involves the reaction of 2-methylphenol with dipropylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methylphenol is replaced by the dipropylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methylphenoxy)dipropylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Methyl(2-methylphenoxy)dipropylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl(2-methylphenoxy)dipropylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The phenoxy group can also interact with biological molecules, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2-methylphenoxy group in the target compound introduces aromaticity and steric bulk, enhancing thermal stability and reducing reactivity compared to epoxide-containing analogs like Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane . Propyl groups increase lipophilicity, making the compound more soluble in nonpolar solvents than methoxy-dominated silanes (e.g., 3-(Trimethoxysilyl)propyl methacrylate) .

Molecular Weight: The higher molecular weight of this compound (262.41 g/mol) compared to analogs (204–248 g/mol) suggests a higher boiling point and viscosity, critical for applications in coatings or lubricants.

Reactivity and Functional Group Analysis

  • Phenoxy vs. Epoxide Groups: The 2-methylphenoxy group is less reactive than the epoxide in Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane, making the target compound more suitable for applications requiring stability under harsh conditions (e.g., high-temperature catalysis) .
  • Methoxy vs. Propyl Groups: Trimethoxy silanes (e.g., 3-(Trimethoxysilyl)propyl methacrylate) undergo hydrolysis to form silanol intermediates for surface bonding, whereas the dipropyl groups in the target compound prioritize hydrophobicity over reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.